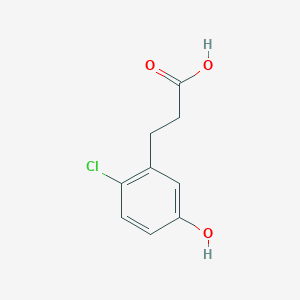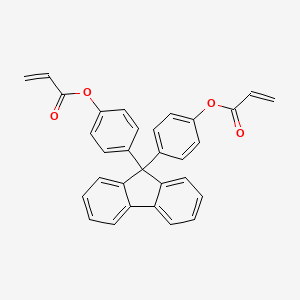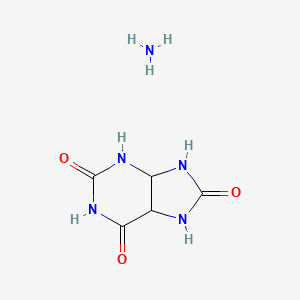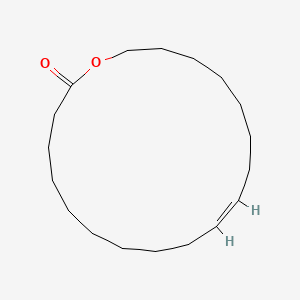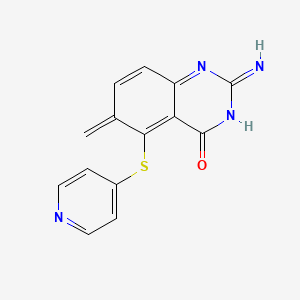
2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridinyl or sulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, palladium or copper catalysts, DMF, DCM.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and antitumor effects.
Indole derivatives: Widely studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
Uniqueness
2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10N4OS |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C14H10N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H2,(H2,15,18,19) |
InChI Key |
DFSCHKCGNNCPIU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=N)NC(=O)C2=C1SC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)
![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)
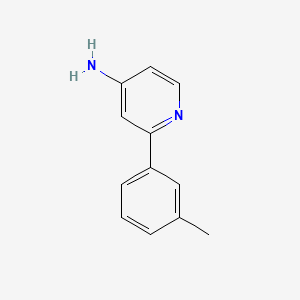
![(2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12332020.png)
![(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12332025.png)
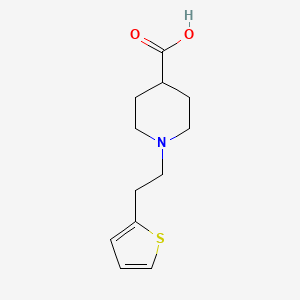
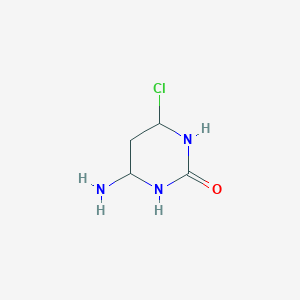
![N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide](/img/structure/B12332041.png)
